molecular formula C21H23ClN4OS2 B2854783 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1215752-36-5

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2854783
CAS RN: 1215752-36-5
M. Wt: 447.01
InChI Key: NALYHGUKEBBISH-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4OS2 and its molecular weight is 447.01. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Experimental and Theoretical Studies of Benzothiazole Derivatives

Benzothiazole derivatives, closely related to the chemical , have been studied for their corrosion inhibiting effects on steel in acidic solutions. These inhibitors demonstrate higher efficiency and stability compared to other members of the benzothiazole family. They are believed to adsorb onto steel surfaces via both physical and chemical means. Quantum chemical parameters calculated through density functional theory (DFT) methods offer insights into the theoretical underpinnings of these observations (Hu et al., 2016).

Synthesis and Activity of Benzamide Nonsteroidal Anti-inflammatory Drugs

Research into benzamide derivatives has led to the creation of nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline structures. These compounds have shown anti-inflammatory activity across various concentrations without adversely affecting myocardial function. This suggests potential for the development of safer anti-inflammatory medications (Lynch et al., 2006).

Heterocyclic Compound Synthesis for Analgesic and Anti-inflammatory Agents

A study focused on synthesizing novel heterocyclic compounds from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl derivatives, have shown promising results as COX-2 inhibitors, highlighting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antibacterial Activity of Benzothiazolyl Substituted Pyrazol-5-ones

A novel class of benzothiazolyl substituted pyrazol-5-ones has been synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research contributes to the ongoing search for new antibacterial agents, crucial in the fight against antibiotic-resistant bacteria (Palkar et al., 2017).

Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been studied for their cytotoxic activity against various cancer cell lines. Some compounds exhibited potent cytotoxicity, with IC50 values less than 10 nM, suggesting their potential as cancer therapeutic agents. This highlights the importance of benzothiazole derivatives in developing new anticancer drugs (Deady et al., 2003).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-14-6-4-7-17-19(14)23-21(28-17)25(11-5-10-24(2)3)20(26)15-8-9-16-18(12-15)27-13-22-16;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYHGUKEBBISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

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